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Compound of Interest

Compound Name: 3-Ethyl-2-methyl-1-pentene

Cat. No.: B012184 Get Quote

This guide provides a comprehensive overview of the spectroscopic data for 3-ethyl-2-methyl-
1-pentene, tailored for researchers, scientists, and professionals in drug development. The

information is presented through structured data tables, detailed experimental protocols, and

explanatory diagrams to facilitate a deeper understanding of the molecule's structural

characteristics.

Data Presentation
The following tables summarize the key spectroscopic data for 3-ethyl-2-methyl-1-pentene.

¹H NMR Data
Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~4.7 m 2H =CH₂

~1.9 m 1H -CH-

~1.7 s 3H =C-CH₃

~1.4 m 4H -CH₂-CH₃

~0.9 t 6H -CH₂-CH₃

Note: Predicted values based on typical chemical shift ranges. For recorded spectrum, refer to

SpectraBase.[1]
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¹³C NMR Data
Chemical Shift (δ) ppm Carbon Type

152.4 C1 (=CH₂)

107.5 C2 (=C<)

50.1 C3 (-CH-)

26.0 C4 (-CH₂-)

12.0 C5 (-CH₃)

21.3 C2-CH₃

26.0 C3-CH₂-

12.0 C3-CH₂-CH₃

Source: P.A. Couperus, A.D. Clague, J.P. Van Dongen, Org. Magn. Resonance 8, 426 (1976).

[2]

Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹) Intensity Assignment

3080 Medium =C-H stretch

2965, 2875 Strong C-H stretch (sp³)

1645 Medium C=C stretch

1460 Medium C-H bend (CH₂, CH₃)

885 Strong =C-H bend (out-of-plane)

Source: NIST/EPA Gas-Phase Infrared Database.[3]

Mass Spectrometry (MS) Data
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m/z Relative Intensity (%) Proposed Fragment

112 15 [M]⁺ (Molecular Ion)

97 20 [M - CH₃]⁺

83 100 [M - C₂H₅]⁺ (Base Peak)

69 45 [M - C₃H₇]⁺

55 85 [C₄H₇]⁺

41 60 [C₃H₅]⁺

Source: NIST Mass Spectrometry Data Center.[4]

Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
A solution of 3-ethyl-2-methyl-1-pentene is prepared in a deuterated solvent, typically

chloroform-d (CDCl₃), and transferred to a 5 mm NMR tube. ¹H and ¹³C NMR spectra are

recorded on a spectrometer, such as a Varian A-60 or a Bruker Tensor 27 FT-IR.[1][5] For ¹³C

NMR, a proton-decoupled spectrum is typically acquired to simplify the spectrum to single lines

for each unique carbon atom.

Infrared (IR) Spectroscopy
For a neat liquid sample, a thin film is prepared by placing a drop of 3-ethyl-2-methyl-1-
pentene between two salt plates (e.g., NaCl or KBr). The plates are then mounted in the

spectrometer. Alternatively, for a gas-phase spectrum, the sample is introduced into a gas cell.

The spectrum is recorded using an FTIR spectrometer.[5]

Mass Spectrometry (MS)
The mass spectrum is typically obtained using a gas chromatograph coupled to a mass

spectrometer (GC-MS). The volatile sample is injected into the GC, where it is separated from

any impurities. The separated compound then enters the mass spectrometer, where it is

ionized, fragmented, and the resulting ions are separated based on their mass-to-charge ratio.
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Mandatory Visualization
Spectroscopic Analysis Workflow

Figure 1. General Workflow for Spectroscopic Analysis
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Figure 1. General Workflow for Spectroscopic Analysis

Mass Spectrometry Fragmentation of 3-Ethyl-2-methyl-1-
pentene
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Figure 2. Proposed Mass Spectrometry Fragmentation Pathway
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Spectroscopic Profile of 3-Ethyl-2-methyl-1-pentene: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b012184#3-ethyl-2-methyl-1-pentene-spectroscopic-
data-nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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